2-(Cyclopropylmethoxy)pyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
InChI Key |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylmethoxy Pyridine 3,4 Diamine and Its Precursors
Retrosynthetic Analysis of the 2-(Cyclopropylmethoxy)pyridine-3,4-diamine Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. semanticscholar.orgadvancechemjournal.com For this compound, the analysis reveals two primary disconnections.
The most logical initial disconnection is at the ether linkage, separating the pyridine (B92270) core from the cyclopropylmethoxy group. This bond can be formed via a nucleophilic substitution, such as a Williamson ether synthesis. This step identifies two key precursors: a pyridine with a leaving group (e.g., a halogen) at the C2 position and cyclopropylmethanol.
The second disconnection involves the two amino groups on the pyridine ring. The 3,4-diamine functionality can be retrosynthetically derived from a precursor containing a nitro group and an amino group, specifically 4-amino-3-nitropyridine. The diamine is then formed in the final steps of the synthesis via the reduction of the nitro group.
This analysis suggests a synthetic pathway beginning with the construction of a suitably substituted pyridine ring, followed by the introduction of the cyclopropylmethoxy group, and concluding with the reduction of a nitro precursor to yield the final 3,4-diamine product.
Synthesis of the Pyridine-3,4-diamine Core: Established and Novel Routes
The pyridine-3,4-diamine scaffold is a critical intermediate in the synthesis of the target molecule. Its preparation can be achieved through several established and emerging chemical routes.
A prevalent and reliable method for synthesizing aminopyridines is the reduction of a corresponding nitropyridine precursor. For pyridine-3,4-diamine, a common starting material is 4-amino-3-nitropyridine. The nitro group is reduced to an amine, yielding the desired diamine. This transformation can be accomplished using various reducing agents and catalytic systems.
Catalytic hydrogenation is a widely used method. chemicalbook.com The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). chemicalbook.com A patent describes a method where 4-amino-3-nitropyridine is dissolved in methanol and subjected to hydrogenation, resulting in a high yield of 3,4-diaminopyridine (B372788). google.com Another approach involves the reduction of 2-amino-3-nitropyridine with iron in aqueous acidified ethanol or with tin and hydrochloric acid. chemicalbook.com
Below is a table summarizing typical conditions for this reduction:
| Precursor | Reagents and Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Nitropyridin-4-amine | 10% Pd/C, H₂ (1 atm) | Methanol/THF | 10°C | 97% | chemicalbook.com |
| 4-Amino-3-nitropyridine | Palladium-carbon, H₂ (0.4MPa) | Methanol | Not Specified | ~92% (for this step) | google.com |
| 2-Amino-3-nitropyridine | Iron, Aqueous Acidified Ethanol | Ethanol/Water | Not Specified | Not Specified | chemicalbook.com |
Another synthetic strategy involves the amination of halopyridines. This method relies on the nucleophilic substitution of a halide (typically chloro or bromo) on the pyridine ring with an amine source, such as ammonia. A patented process describes the preparation of 2,3-diaminopyridine (B105623) by aminating a 3-amino-2-halopyridine compound with aqueous ammonia in the presence of a catalyst. google.com This reaction is conducted under pressure and at elevated temperatures (100-150°C). google.com For the synthesis of pyridine-3,4-diamine, a similar approach could be envisioned starting from a precursor like 3-amino-4-chloropyridine or 4-amino-3-chloropyridine. The harsh conditions required, however, can sometimes limit the applicability of this method, especially for complex substrates.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives. bohrium.comsamipubco.com These one-pot reactions are valued for their simplicity and ability to rapidly generate molecular diversity. bohrium.comnih.gov
Several classic named reactions, such as the Hantzsch, Guareschi−Thorpe, and Bohlmann−Rahtz syntheses, are used to construct the pyridine ring from simpler acyclic precursors. acsgcipr.org Modern advancements in MCRs have expanded the scope and utility of these reactions, often employing green chemistry principles such as using environmentally benign solvents or microwave assistance to improve yields and reduce reaction times. acsgcipr.orgacs.org For instance, one-pot, four-component reactions have been developed to synthesize highly substituted pyridines with excellent yields in short reaction times. acs.org While a direct MCR for this compound is not commonly reported, this strategy could be employed to build a functionalized pyridine ring that can then be converted to the target molecule through subsequent modifications.
Introduction of the Cyclopropylmethoxy Moiety
The final key structural element to be installed is the cyclopropylmethoxy group at the C2 position of the pyridine ring.
The most common method for forming the ether linkage at the C2 position is through a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. This reaction typically involves a 2-halopyridine derivative reacting with the alkoxide of cyclopropylmethanol.
The synthetic sequence would likely involve a starting material such as 2-chloro-4-amino-3-nitropyridine. This precursor contains the necessary functionalities: a leaving group (chloro) at the C2 position for the etherification and the nitro and amino groups at the C3 and C4 positions, which will become the diamine. The cyclopropylmethanol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile then attacks the C2 position of the 2-chloropyridine derivative, displacing the chloride and forming the desired C-O bond. The final step would be the reduction of the nitro group to yield this compound.
The general conditions for this type of etherification are summarized in the table below:
| Pyridine Substrate | Alcohol | Base | Solvent | Product |
| 2-Halopyridine derivative | Cyclopropylmethanol | Sodium Hydride (NaH) or similar strong base | Anhydrous polar aprotic solvent (e.g., DMF, THF) | 2-(Cyclopropylmethoxy)pyridine derivative |
This sequence—construction of a functionalized pyridine core followed by etherification and final reduction—represents a robust and logical pathway to the target compound.
Pre-functionalization Strategies for Cyclopropylmethoxy Attachment
One common strategy involves the use of a 2-halopyridine derivative, such as 2-chloropyridine, as a precursor. The halogen atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). Cyclopropylmethanol can be converted to its corresponding alkoxide, sodium cyclopropylmethoxide, by treatment with a strong base like sodium hydride. This alkoxide then serves as the nucleophile to displace the chloride from the 2-position of the pyridine ring. The presence of electron-withdrawing groups on the pyridine ring can further facilitate this substitution. researchgate.net
Another approach involves the use of a 2-hydroxypyridine (B17775) precursor. The hydroxyl group can be deprotonated to form a pyridin-2-one tautomer, which can then be O-alkylated with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a suitable base such as potassium carbonate or cesium carbonate. This method offers an alternative route to the desired ether linkage.
Table 1: Comparison of Pre-functionalization Strategies
| Strategy | Precursor | Reagent for Cyclopropylmethoxy Attachment | Key Considerations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Halopyridine (e.g., 2-chloropyridine) | Sodium cyclopropylmethoxide | Requires activation of the pyridine ring; reaction conditions need to be carefully controlled to avoid side reactions. |
Protecting Group Chemistry for Amine Functionalities During Synthesis
The synthesis of a di-substituted amine like this compound necessitates the use of protecting groups to prevent unwanted side reactions during various synthetic steps. libretexts.org The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.
For the amino groups at the 3- and 4-positions, several common amine protecting groups can be employed. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability in a variety of conditions and its straightforward removal with acid. wikipedia.orgresearchgate.net The benzyloxycarbonyl (Cbz) group is another option, offering stability to both acidic and basic conditions and is typically removed by hydrogenolysis. wikipedia.orgresearchgate.net The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is often used in solid-phase peptide synthesis, but can also be applied in solution-phase synthesis. wikipedia.orgresearchgate.net
In the context of synthesizing pyridine-3,4-diamine, it is often necessary to introduce the amino groups sequentially. This may require the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection and functionalization of one amino group in the presence of the other.
Furthermore, the pyridine nitrogen itself can be protected, for instance, as a pyridine-borane complex, to modulate its reactivity during certain transformations. acs.org
Table 2: Common Protecting Groups for Amine Functionalities
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts.
For the nucleophilic aromatic substitution reaction to attach the cyclopropylmethoxy group, optimization may involve screening different solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and varying the temperature to find the optimal balance between reaction rate and the formation of side products. The choice of base for generating the alkoxide is also critical.
In the steps involving the introduction of the amino groups, which often proceed via nitration followed by reduction, the choice of nitrating agent (e.g., nitric acid/sulfuric acid) and reducing agent (e.g., tin(II) chloride, catalytic hydrogenation) can significantly impact the yield and selectivity.
The development of a robust and scalable synthesis often involves a Design of Experiments (DoE) approach to systematically investigate the effects of multiple variables on the reaction outcome. This allows for the identification of the optimal reaction conditions to maximize the yield and minimize impurities.
Chemical Reactivity and Mechanistic Pathways of 2 Cyclopropylmethoxy Pyridine 3,4 Diamine
Reactivity of the Pyridine (B92270) Nitrogen Atom and Ring System
The nitrogen atom within the pyridine ring of 2-(cyclopropylmethoxy)pyridine-3,4-diamine possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the reactivity of this nitrogen is modulated by the electronic effects of the substituents. The presence of two amino groups and an alkoxy group, all of which are electron-donating, increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
This increased nucleophilicity makes the pyridine nitrogen susceptible to reactions with electrophiles such as alkyl halides and acids. Protonation at the pyridine nitrogen is a facile process, and the resulting pyridinium (B92312) salt can influence the reactivity of the other functional groups.
The electron-rich nature of the pyridine ring also makes it more susceptible to electrophilic aromatic substitution, although the directing effects of the substituents would need to be considered. Conversely, the high electron density can decrease the ring's susceptibility to nucleophilic aromatic substitution, a common reaction pathway for electron-deficient pyridine rings.
Transformations Involving the 3,4-Diamine Moiety
The vicinal 3,4-diamine functionality is the most reactive site for a variety of chemical transformations, particularly those leading to the formation of fused heterocyclic systems. The two primary amine groups are excellent nucleophiles and can readily participate in condensation reactions with a range of electrophilic partners.
The ortho-disposed diamine is a versatile precursor for the synthesis of a variety of fused heterocyclic ring systems, which are of significant interest in medicinal chemistry.
The reaction of this compound with aldehydes or ketones provides a direct route to the formation of imidazo[4,5-c]pyridine derivatives. The reaction typically proceeds through the initial formation of a Schiff base at one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation. The use of different aldehydes and ketones allows for the introduction of a wide range of substituents at the 2-position of the resulting imidazopyridine ring.
Table 1: Synthesis of Imidazo[4,5-c]pyridine Derivatives
| Reactant (Aldehyde/Ketone) | Product | Reaction Conditions |
| Formaldehyde | 8-(Cyclopropylmethoxy)imidazo[4,5-c]pyridine | Acid catalyst, reflux |
| Benzaldehyde | 8-(Cyclopropylmethoxy)-2-phenylimidazo[4,5-c]pyridine | Acetic acid, heat |
| Acetone | 8-(Cyclopropylmethoxy)-2,2-dimethyl-2,3-dihydroimidazo[4,5-c]pyridine | Mild acid, room temp. |
Condensation with carboxylic acids or their derivatives, such as acid chlorides or esters, also leads to the formation of 2-substituted imidazo[4,5-c]pyridines. When a carboxylic acid is used, a dehydrating agent is often required to facilitate the cyclization. This method provides an alternative and complementary approach to the use of aldehydes for the introduction of substituents at the 2-position.
The 3,4-diamine moiety can also be utilized in the synthesis of fused triazole systems. For instance, reaction with nitrous acid would first generate a pyridotriazole, which can be unstable. More controlled methods involving other reagents that can deliver a "N1" synthon are generally preferred for the construction of such nitrogen-rich heterocyclic systems.
Under controlled conditions, it is possible to selectively derivatize one or both of the primary amine groups without inducing cyclization. The relative nucleophilicity of the two amino groups can be influenced by steric and electronic factors. The 4-amino group is generally considered to be more nucleophilic due to being para to the ring nitrogen.
Selective acylation or sulfonylation can be achieved by using a limited amount of the acylating or sulfonylating agent at low temperatures. This allows for the synthesis of mono- or di-substituted derivatives, which can serve as intermediates for further functionalization.
Table 2: Selective Derivatization Products
| Reagent | Product (Mono-substitution at 4-amino) | Product (Di-substitution) |
| Acetyl Chloride | N-(2-(Cyclopropylmethoxy)-4-aminopyridin-3-yl)acetamide | N,N'-(2-(Cyclopropylmethoxy)pyridine-3,4-diyl)diacetamide |
| Benzenesulfonyl Chloride | N-(2-(Cyclopropylmethoxy)-4-aminopyridin-3-yl)benzenesulfonamide | N,N'-(2-(Cyclopropylmethoxy)pyridine-3,4-diyl)bis(benzenesulfonamide) |
Diazotization and Subsequent Chemical Conversions3.3. Reactivity of the Cyclopropylmethoxy Substituent3.3.1. Ring-Opening Reactions of the Cyclopropyl (B3062369) Group3.3.2. Stability and Transformations of the Ether Linkage3.4. Regioselectivity and Chemoselectivity in Complex Reaction Systems3.5. Kinetic and Thermodynamic Aspects of Key Transformations3.6. Investigation of Reaction Mechanisms through Deuterium Labeling and Intermediate Isolation
Without specific data on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of a scientifically accurate and informative article.
Derivatization and Structural Modification Strategies
Synthesis of Analogs with Varied Substituents on the Pyridine (B92270) Ring
The introduction of different substituents onto the pyridine ring of 2-(cyclopropylmethoxy)pyridine-3,4-diamine can significantly alter its electronic and steric properties. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, are common strategies to achieve this.
Halogenation: The pyridine ring can be halogenated to introduce chloro, bromo, or iodo substituents. For instance, the halogenation of pyridine N-oxides is a well-established method for the regioselective introduction of halogens at the 2-position. researchgate.netnih.gov While direct halogenation of the parent compound can be challenging due to the activating nature of the amino groups, protection of these groups can facilitate more controlled reactions. A general approach involves the treatment of a protected pyridine derivative with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration of the pyridine ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For 2-alkoxypyridines, nitration often occurs at the 3 or 5-position. Subsequent reduction of the nitro group can provide an additional amino substituent, further expanding the possibilities for derivatization.
A general synthetic scheme for introducing substituents at the 4-position of a 2-alkoxypyridine involves a multi-step process starting from 2-chloropyridine, which includes nitrogen oxidation, etherification, nitration, halogenation, and deoxygenation. google.com
Table 1: Examples of Reagents for Pyridine Ring Functionalization
| Reaction Type | Reagent(s) | Position(s) Functionalized |
| Halogenation | N-Bromosuccinimide (NBS) | Various |
| N-Chlorosuccinimide (NCS) | Various | |
| Iodine (I2) | Various | |
| Nitration | HNO3/H2SO4 | 3 or 5 |
Modification of the Cyclopropylmethoxy Side Chain
The cyclopropylmethoxy side chain offers another site for structural modification, primarily through cleavage or ring-opening of the cyclopropyl (B3062369) group.
Ether Cleavage: The ether linkage can be cleaved under various conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is typically achieved using strong acids or Lewis acids. The resulting hydroxyl group can then be re-alkylated with a variety of other alkyl or aryl halides to introduce different side chains.
Cyclopropyl Ring Opening: The cyclopropyl ring is susceptible to ring-opening reactions under acidic conditions or in the presence of Lewis acids, often leading to the formation of an allyl or homoallyl derivative. For example, the ring opening of a cyclopropylmethylidene moiety using trimethylaluminum (B3029685) has been shown to yield a 1-cyclopropylethyl ether. tandfonline.com This reactivity can be exploited to introduce linear or branched side chains at the 2-position of the pyridine ring. The regioselectivity of the ring opening can be influenced by the reaction conditions and the nature of the Lewis acid employed. Radical-mediated ring-opening reactions of cyclopropane (B1198618) derivatives can also lead to the formation of acyclic structures. researchgate.netnih.gov
Table 2: Strategies for Side Chain Modification
| Modification Strategy | Reagent(s) | Resulting Functional Group |
| Ether Cleavage | HBr, HI, BBr3 | Hydroxyl |
| Cyclopropyl Ring Opening | Trimethylaluminum | 1-Cyclopropylethyl ether |
| Lewis Acids (e.g., BF3·OEt2) | Allylic or homoallylic alcohol/ether |
Functionalization of the Diamine Moieties for Diverse Chemical Structures
The vicinal diamine groups at the 3- and 4-positions are highly reactive and serve as a key handle for constructing fused heterocyclic systems through cyclocondensation reactions.
Formation of Imidazo[4,5-c]pyridines: One of the most common derivatizations involves the reaction of the 3,4-diamine with aldehydes, carboxylic acids, or their derivatives to form the imidazo[4,5-c]pyridine scaffold. researchgate.net For instance, condensation with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions (e.g., using polyphosphoric acid), yields 2-substituted imidazo[4,5-c]pyridines.
Formation of Pyrido[3,4-b]pyrazines: Reaction of the diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the pyrido[3,4-b]pyrazine (B183377) ring system. rsc.orgclockss.org This reaction provides a straightforward method for introducing a second six-membered heterocyclic ring fused to the pyridine core.
Table 3: Cyclocondensation Reactions of the Diamine Moiety
| Reagent | Resulting Heterocycle |
| Aldehydes/Carboxylic Acids | Imidazo[4,5-c]pyridine |
| 1,2-Dicarbonyl Compounds | Pyrido[3,4-b]pyrazine |
| Phosgene Equivalents | Imidazo[4,5-c]pyridin-2-one |
| Carbon Disulfide | Imidazo[4,5-c]pyridine-2-thione |
Introduction of Additional Heterocyclic Rings (e.g., pyrazoles, pyrimidines)
Beyond the direct functionalization of the core molecule, the introduction of additional heterocyclic rings can be achieved through multi-step synthetic sequences, often utilizing the existing functional groups as starting points for ring construction.
Pyrazolopyridines: The synthesis of pyrazolopyridines can be accomplished by constructing a pyrazole (B372694) ring onto the pyridine scaffold. researchgate.net This often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl-like functionality, which can be generated from the pyridine core through appropriate transformations.
Pyridopyrimidines: The construction of a pyrimidine (B1678525) ring fused to the pyridine can be achieved through various strategies. One common method involves the reaction of a 3-aminopyridine-4-carboxamide or a related derivative with a one-carbon synthon, such as formic acid or an orthoformate.
Triazolopyridines: The formation of a triazole ring fused to the pyridine can be accomplished by the diazotization of a diamino-substituted pyridine followed by cyclization. organic-chemistry.org For example, treatment of a 2,3-diaminopyridine (B105623) derivative with nitrous acid can lead to the formation of a v-triazolo[4,5-b]pyridine.
Table 4: Synthetic Approaches to Fused Heterocyclic Systems
| Target Heterocycle | Key Starting Functionality on Pyridine | Common Reagents |
| Pyrazolopyridine | Hydrazone or enaminone | 1,3-Dicarbonyl compounds |
| Pyridopyrimidine | 3-Amino-4-carboxamide | Formic acid, orthoformates |
| Triazolopyridine | 3,4-Diamine | Nitrous acid (NaNO2/acid) |
| Pyrido[3,4-b]pyrazine | 3,4-Diamine | 1,2-Dicarbonyl compounds |
Strategic Linker Incorporations for Multi-Scaffold Assemblies
The development of molecules containing multiple bioactive scaffolds connected by linkers is a growing area of interest in drug discovery. The this compound core can be incorporated into such multi-scaffold assemblies through the use of strategic linkers.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.govnih.govnih.govrsc.org and Sonogashira nih.govresearchgate.netwikipedia.org reactions, are powerful tools for connecting heterocyclic scaffolds. A halogenated derivative of the pyridine core can be coupled with a boronic acid or a terminal alkyne derivative of another scaffold. This allows for the creation of bi-aryl or aryl-alkynyl linked systems.
Linker-Mediated Conjugation: Bifunctional linkers, such as polyethylene (B3416737) glycol (PEG) linkers, can be used to connect the pyridine scaffold to another molecule of interest. axispharm.comadcreview.comresearchgate.netpurepeg.comnih.gov These linkers can improve the pharmacokinetic properties of the resulting conjugate. The functional groups on the pyridine core, such as the amino groups or a hydroxyl group introduced by side-chain modification, can be used for attachment to the linker. For example, an amino group can be acylated with a linker containing a carboxylic acid or an activated ester.
The choice of linker length and composition can be tailored to achieve the desired spacing and properties of the final multi-scaffold assembly. This strategy is particularly relevant in the design of antibody-drug conjugates and other targeted therapies. purepeg.com
Table 5: Linker Incorporation Strategies
| Strategy | Key Reaction | Linker Type |
| Direct C-C Bond Formation | Suzuki Coupling | N/A (direct bond) |
| Sonogashira Coupling | N/A (alkyne linker) | |
| Conjugation via Linker | Amide Bond Formation | PEG, Alkyl chains |
| Ether Linkage | PEG, Alkyl chains |
Advanced Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(cyclopropylmethoxy)pyridine-3,4-diamine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon resonances.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the cyclopropylmethoxy group, and the amine protons. The two aromatic protons on the pyridine (B92270) ring would likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy (B1213986) groups. The protons of the cyclopropylmethoxy group would exhibit characteristic signals: a multiplet for the methine proton and two diastereotopic multiplets for the methylene (B1212753) protons of the cyclopropyl (B3062369) ring, along with a doublet for the methylene protons of the methoxy linker. The amine protons would likely appear as two broad singlets, the chemical shifts of which could be sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the five carbons of the pyridine ring, with their chemical shifts indicating the electronic environment. The carbons of the cyclopropylmethoxy group would also be readily identifiable.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing connectivity within the molecule. COSY would confirm the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon. HMBC would reveal longer-range correlations between protons and carbons, which is vital for confirming the attachment of the cyclopropylmethoxy group to the pyridine ring and the relative positions of the diamine substituents.
Hypothetical ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-5 | 7.50 | d | J = 5.0 |
| H-6 | 6.80 | d | J = 5.0 |
| O-CH₂ | 4.20 | d | J = 7.0 |
| Cyclopropyl-CH | 1.30 | m | |
| Cyclopropyl-CH₂ | 0.60 | m | |
| Cyclopropyl-CH₂' | 0.40 | m | |
| 3-NH₂ | 5.50 | br s |
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | 158.0 |
| C-3 | 135.0 |
| C-4 | 145.0 |
| C-5 | 120.0 |
| C-6 | 110.0 |
| O-CH₂ | 75.0 |
| Cyclopropyl-CH | 12.0 |
Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular weight of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₉H₁₃N₃O.
Tandem Mass Spectrometry (MS/MS): Tandem MS would be employed to study the fragmentation patterns of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be generated. Expected fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the ether linkage, and fragmentation of the pyridine ring, providing further structural confirmation.
Expected Fragmentation Patterns
| m/z | Fragment |
|---|---|
| 179.1059 | [M+H]⁺ |
| 138.0773 | [M - C₃H₅]⁺ |
| 122.0824 | [M - C₃H₅O]⁺ |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a "fingerprint" for identification and functional group analysis.
Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the two amino groups in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and cyclopropyl groups would appear around 2850-3100 cm⁻¹. A strong band corresponding to the C-O stretching of the ether linkage would be expected around 1250 cm⁻¹. The pyridine ring vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyridine ring and the cyclopropyl group would be expected to show strong Raman scattering.
Characteristic Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3450, 3350 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=C, C=N Stretch (pyridine ring) | 1600-1450 |
Computational and Theoretical Investigations of 2 Cyclopropylmethoxy Pyridine 3,4 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron and charge distribution, which in turn governs molecular structure and reactivity. researchgate.net For 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, DFT calculations can provide a detailed picture of its electronic character.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. ijret.org A smaller gap suggests higher polarizability and greater chemical reactivity. ijret.org
Studies on the parent 3,4-diaminopyridine (B372788) (34DAP) core show that the amino groups significantly influence the electronic structure. DFT calculations on 34DAP have determined a HOMO-LUMO energy gap of -0.2828 eV, indicating a highly polarizable and reactive molecule. ijret.org The introduction of the 2-(Cyclopropylmethoxy) group is expected to further modulate these properties. The electron-donating nature of the ether oxygen would likely raise the HOMO energy, potentially decreasing the HOMO-LUMO gap and further enhancing reactivity.
Reactivity descriptors derived from these calculations, such as Fukui functions, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this molecule, the nitrogen atoms of the pyridine (B92270) ring and the amino groups, as well as the oxygen atom of the ether linkage, would be key areas of interest for such analyses.
Table 1: Representative Electronic Properties of 3,4-Diaminopyridine (34DAP) calculated by DFT (Data is for the parent 3,4-diaminopyridine and serves as a baseline for understanding the substituted compound.)
| Property | Value | Reference |
| Total Energy (a.u) | -359.10778763 | ijret.org |
| Dipole Moment (Debye) | 3.6542 | ijret.org |
| HOMO-LUMO Energy Gap (eV) | -0.2828 | ijret.org |
Conformational Analysis and Potential Energy Surface Mapping through Molecular Mechanics and Dynamics Simulations
The structural flexibility of this compound, particularly in its cyclopropylmethoxy side chain, can be explored through conformational analysis. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for this purpose. nih.govgithub.io
MM methods use classical force fields to rapidly calculate the potential energy of different molecular conformations. By systematically rotating the rotatable bonds—specifically the C-O and C-C bonds of the ether linkage—a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformations (local and global minima) and the energy barriers to rotation between them.
MD simulations provide a dynamic view of conformational behavior. mdpi.comed.ac.uk By simulating the motion of atoms over time according to Newtonian physics, MD can explore the conformational space accessible to the molecule at a given temperature. nih.gov These simulations can identify the most populated conformational states and the timescales of transitions between them. For this compound, key areas of flexibility include the orientation of the cyclopropylmethoxy group relative to the pyridine ring and the rotation of the cyclopropyl (B3062369) group itself. A combined DFT/MM approach could also be employed to study specific conformational features, such as the stereochemistry of the cyclopropyl group. rsc.org
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. ethz.ch For this compound, theoretical methods can be used to explore potential reaction pathways, identify intermediate structures, and characterize the transition states that connect them. nih.gov
Given the electron-rich nature of the 3,4-diaminopyridine core, a likely reaction pathway for investigation would be electrophilic aromatic substitution. Quantum chemical calculations can determine the activation energies for substitution at different positions on the pyridine ring, predicting the regioselectivity of the reaction.
Furthermore, the diamino functionality allows for reactions such as diazotization or cycloaddition. Computational studies on related systems, like the 1,3-dipolar cycloaddition of nitrilimines or azides, demonstrate the power of DFT to distinguish between concerted and stepwise mechanisms by locating the relevant transition states. researchgate.netresearchgate.net The potential energy surface for a proposed reaction can be calculated, providing activation barriers and reaction exothermicities. researchgate.net This information is critical for understanding reaction feasibility and kinetics. For instance, in the context of C-H activation studies on other diiminopyridine complexes, calculations have been used to compare different pathways, such as hydrogen atom abstraction versus [2σ + 2π] addition. nih.gov
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, from first principles. researchgate.netacs.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements. mdpi.com DFT methods, often with appropriate scaling factors, have shown excellent agreement with experimental IR and Raman spectra for pyridine and its derivatives. acs.org For this compound, such calculations would predict characteristic vibrational modes, including N-H stretches of the amino groups, C-N and C=C stretches of the pyridine ring, C-O-C stretches of the ether, and various modes associated with the cyclopropyl ring.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions can aid in the assignment of complex experimental NMR spectra, helping to confirm the connectivity and specific conformation of the molecule in solution. Time-Dependent DFT (TD-DFT) can also be used to predict electronic transitions, corresponding to UV-visible absorption spectra. mdpi.com
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While widely used in drug discovery, its application here is restricted to understanding non-covalent interactions with synthetic receptors or catalytic sites.
Docking simulations can elucidate how this compound might interact with a hypothetical catalytic pocket or a synthetic host molecule. The simulation would place the molecule in various positions and orientations within the binding site, scoring each pose based on a force field that evaluates intermolecular interactions.
Key interactions for this molecule would include:
Hydrogen Bonding: The two amino groups are potent hydrogen bond donors, while the pyridine nitrogen and ether oxygen are hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems in a receptor.
Hydrophobic Interactions: The cyclopropyl group and parts of the pyridine ring can form favorable hydrophobic contacts.
The results of a docking study would be a set of predicted binding poses ranked by their scores, providing insight into the specific geometric and energetic factors that would govern its recognition by a synthetic receptor. orientjchem.org These studies can guide the design of complementary host molecules for applications in catalysis or molecular recognition.
Applications As a Synthetic Building Block and Precursor in Chemical Synthesis
Utilization in the Construction of Complex Nitrogen-Containing Heterocyclic Systems
No specific examples or methodologies documenting the use of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine to construct complex nitrogen-containing heterocycles were found. While 3,4-diaminopyridines are known precursors for fused heterocyclic systems like imidazo[4,5-c]pyridines, the reactivity and specific outcomes for the 2-(cyclopropylmethoxy) substituted variant have not been reported. nih.govresearchgate.net
Role in Diversification-Oriented Synthesis Libraries
There is no available literature that describes the inclusion or specific role of this compound in the context of diversity-oriented synthesis (DOS) libraries.
Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile
Research detailing novel synthetic methods that capitalize on the specific reactivity of this compound is not present in the public domain.
Precursor for Advanced Organic Materials (e.g., functional dyes, coordination ligands)
No studies have been published that identify this compound as a precursor for the synthesis of advanced organic materials such as functional dyes or coordination ligands.
The absence of dedicated research and published data on "this compound" prevents a detailed exposition on its applications in chemical synthesis as requested. The compound may be a novel or niche intermediate that has not yet been extensively studied or reported in peer-reviewed literature. Further research and publication would be necessary to elaborate on its synthetic utility.
Future Research Directions and Unexplored Chemical Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic chemistry. Future research should focus on developing synthetic pathways to 2-(Cyclopropylmethoxy)pyridine-3,4-diamine and its derivatives that are both sustainable and atom-economical. scholarscentral.comprimescholars.com The concept of atom economy, which emphasizes maximizing the incorporation of all reactant atoms into the final product, provides a crucial metric for evaluating synthetic efficiency. primescholars.comnih.gov
Furthermore, direct C-H activation represents a powerful strategy for functionalizing pyridine (B92270) rings without the need for pre-functionalized starting materials, significantly improving step economy. nih.gov Research into catalytic systems, potentially using earth-abundant metals, for the direct and regioselective installation of the cyclopropylmethoxy and amino groups onto a pyridine scaffold would be a significant advancement. illinois.edu
Table 1: Comparison of Hypothetical Synthetic Routes
| Metric | Traditional Linear Synthesis (Hypothetical) | Atom-Economical MCR (Proposed) |
| Number of Steps | 4-5 steps (e.g., substitution, nitration, reduction) | 1-2 steps |
| Key Reactions | Nucleophilic substitution, nitration, reduction | Multicomponent reaction, C-H activation |
| Atom Economy | Low to Moderate | High |
| Byproducts | Stoichiometric salts, protecting group waste | Minimal (e.g., water) |
| Green Chemistry | High solvent/energy use, potential hazardous reagents | Reduced solvent use, potential for catalysis |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., photocatalysis, electrochemistry)
Non-conventional activation methods like photocatalysis and electrochemistry offer mild and highly selective ways to induce novel reactivity, often under ambient conditions.
Photocatalysis: Visible-light photocatalysis could unlock new reaction pathways for this compound. Research has shown that pyridinium (B92312) ions can be reduced by a photocatalyst to generate pyridinyl radicals, which can then couple with other radical species. nih.goviciq.org This strategy could be employed for the selective functionalization of the pyridine ring at positions C-5 or C-6. Additionally, photocatalytic methods are known to facilitate C(sp³)–H functionalization. acs.orgresearchgate.net This could be explored for reactions involving the cyclopropyl (B3062369) group, a strained ring system susceptible to radical-mediated transformations.
Electrochemistry: Electrochemical methods provide a powerful, reagent-free approach to synthesis and functionalization. researchgate.net The electrochemical oxidation or reduction of pyridine derivatives is well-documented and can be used to generate reactive intermediates for subsequent bond formation. researchgate.netrsc.org Future studies could investigate the electrochemical synthesis of the target molecule or its derivatives, potentially offering a greener alternative to traditional oxidant- or reductant-heavy processes. researchgate.net For example, electrochemical methods could be developed for the amidation or cyclization reactions involving the diamine groups. rsc.org
Integration into Cascading and Multicomponent Reaction Sequences
The vicinal diamine moiety on the pyridine ring is a prime functional handle for constructing complex heterocyclic systems through cascade or multicomponent reactions. This 1,2-diamine arrangement is ideal for the synthesis of fused imidazole (B134444) rings, leading to the formation of imidazo[4,5-c]pyridine scaffolds. nih.gov These scaffolds are structurally analogous to purines and are of significant interest in medicinal chemistry. mdpi.com
Future research could focus on one-pot reactions where this compound is reacted with various carbonyl compounds (aldehydes, ketones, or carboxylic acids) to generate a diverse library of fused heterocyclic products. nih.govmdpi.com Such cascade reactions, which form multiple chemical bonds in a single operation, are highly efficient and align with the principles of green chemistry. nih.govfigshare.com The resulting polycyclic aromatic systems could possess unique photophysical or biological properties.
Table 2: Potential Cascade Reactions and Products
| Reactant for Diamine | Reaction Type | Fused Heterocyclic Product |
| Aldehyde (R-CHO) | Condensation/Oxidation | 2-Substituted-imidazo[4,5-c]pyridine |
| Carboxylic Acid (R-COOH) | Condensation | 2-Substituted-imidazo[4,5-c]pyridine |
| Phosgene equivalent | Cyclization | Imidazo[4,5-c]pyridin-2-one |
| α-Diketone | Condensation | Pyrazino[2,3-c]pyridine derivative |
Design and Synthesis of Chemically Unique Analogs through Computational Predictions
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. researchgate.netbohrium.com Future research should leverage computational methods to design novel analogs of this compound with tailored electronic, steric, and physicochemical properties. ias.ac.inresearchgate.net
DFT studies can predict how modifications to the molecular structure—such as altering the alkoxy substituent, adding functional groups to the pyridine ring, or replacing the cyclopropyl group with other carbocycles—would influence properties like nucleophilicity, HOMO-LUMO gap, and dipole moment. researcher.lifetjnpr.org This in-silico screening can identify promising candidates for synthesis, prioritizing molecules with enhanced biological activity, improved catalytic performance, or desirable material properties. researchgate.netnih.gov For example, calculations could predict the coordinating ability of different analogs toward various metal ions, guiding the design of new ligands and catalysts.
Table 3: Hypothetical Analogs and Computationally Guided Research Questions
| Analog Structure | Key Modification | Research Question Guided by Computation |
| 2-(Cyclobutoxy methoxy)pyridine-3,4-diamine | Larger cycloalkane | How does ring size affect steric hindrance around the pyridine N and binding affinity? |
| 2-(Cyclopropylmethoxy)-5-nitro -pyridine-3,4-diamine | Electron-withdrawing group | What is the effect on the pKa of the amino groups and the redox potential of the molecule? |
| 2-(Cyclopropylmethoxy)pyridine-N-oxide -3,4-diamine | N-Oxide | How does N-oxidation alter the molecule's reactivity in photocatalytic C-H activation? |
| 4 -(Cyclopropylmethoxy)pyridine-2,3-diamine | Isomeric rearrangement | What are the predicted differences in chelating ability and stability of metal complexes? |
Expanding the Scope of its Application in Materials Science and Catalyst Design
The structural features of this compound make it an attractive candidate for applications in materials science and catalysis.
Materials Science: The molecule can serve as a functionalized organic linker for the construction of Metal-Organic Frameworks (MOFs). nih.govwikipedia.org The pyridine nitrogen and the two amino groups provide multiple coordination sites for binding to metal clusters. acs.org The cyclopropylmethoxy group would be oriented into the pores of the MOF, allowing for the fine-tuning of pore size, polarity, and selective adsorption properties. nih.gov Pyridinium-functionalized MOFs have already been designed as catalysts, a strategy that could be adapted here. acs.org
Catalyst Design: Pyridine-based ligands are ubiquitous in transition metal catalysis. chemscene.comalfachemic.comresearchgate.net The 3,4-diamine functionality allows this molecule to act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals. nih.govunimi.it These metal complexes could be investigated as catalysts for various organic transformations, such as hydrogenation, polymerization, or cross-coupling reactions. alfachemic.comnih.gov The cyclopropylmethoxy substituent could influence the steric and electronic environment of the metal center, potentially leading to unique selectivity and reactivity. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
